Cas no 1497456-50-4 (1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid)

1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid
- 1H-Pyrazole-4-carboxylic acid, 1-[(tetrahydro-2H-pyran-2-yl)methyl]-
- 1-((Tetrahydro-2h-pyran-2-yl)methyl)-1h-pyrazole-4-carboxylic acid
- 1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid
-
- MDL: MFCD19611394
- インチ: 1S/C10H14N2O3/c13-10(14)8-5-11-12(6-8)7-9-3-1-2-4-15-9/h5-6,9H,1-4,7H2,(H,13,14)
- InChIKey: GULMLEBYAPGFCC-UHFFFAOYSA-N
- ほほえんだ: N1(CC2OCCCC2)C=C(C(O)=O)C=N1
1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AK51277-1g |
1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid |
1497456-50-4 | 95% | 1g |
$818.00 | 2024-04-20 | |
Enamine | EN300-816160-0.1g |
1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid |
1497456-50-4 | 95% | 0.1g |
$257.0 | 2024-05-21 | |
Enamine | EN300-816160-1.0g |
1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid |
1497456-50-4 | 95% | 1.0g |
$743.0 | 2024-05-21 | |
Aaron | AR00MK0P-500mg |
1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid |
1497456-50-4 | 95% | 500mg |
$822.00 | 2025-02-28 | |
1PlusChem | 1P00MJSD-50mg |
1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid |
1497456-50-4 | 95% | 50mg |
$263.00 | 2025-03-01 | |
1PlusChem | 1P00MJSD-1g |
1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid |
1497456-50-4 | 95% | 1g |
$974.00 | 2025-03-01 | |
1PlusChem | 1P00MJSD-500mg |
1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid |
1497456-50-4 | 95% | 500mg |
$772.00 | 2025-03-01 | |
1PlusChem | 1P00MJSD-2.5g |
1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid |
1497456-50-4 | 95% | 2.5g |
$1853.00 | 2025-03-01 | |
1PlusChem | 1P00MJSD-10g |
1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid |
1497456-50-4 | 95% | 10g |
$4006.00 | 2024-06-20 | |
Aaron | AR00MK0P-250mg |
1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid |
1497456-50-4 | 95% | 250mg |
$530.00 | 2025-02-28 |
1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid 関連文献
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acidに関する追加情報
Recent Advances in the Study of 1-(Oxan-2-yl)methyl-1H-pyrazole-4-carboxylic Acid (CAS: 1497456-50-4)
1-(Oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid (CAS: 1497456-50-4) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation, oncology, and infectious diseases. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications.
The compound, characterized by its pyrazole core tethered to a tetrahydropyranylmethyl group, has been synthesized through optimized routes involving multi-step organic transformations. Recent publications have detailed improved synthetic methodologies that enhance yield and purity, making it more accessible for further pharmacological evaluation. Key advancements include the use of palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, which have significantly reduced reaction times and improved scalability.
In terms of biological activity, 1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid has demonstrated promising inhibitory effects on several enzymatic targets. Notably, it has shown potent activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Molecular docking studies suggest that the tetrahydropyranylmethyl moiety enhances binding affinity to the COX-2 active site, positioning this compound as a potential lead for anti-inflammatory drug development. Additionally, preliminary data indicate moderate activity against certain kinase targets relevant to cancer cell proliferation.
Recent preclinical studies have explored the pharmacokinetic properties of this compound, revealing favorable absorption and distribution profiles. However, challenges remain in optimizing its metabolic stability and reducing off-target effects. Structural modifications, such as the introduction of fluorine atoms or the replacement of the carboxylic acid with bioisosteres, are currently under investigation to address these limitations. Collaborative efforts between academic and industrial research groups are expected to accelerate the translation of these findings into clinical candidates.
The potential applications of 1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid extend beyond small-molecule therapeutics. Its unique chemical structure has also been exploited in the design of prodrugs and targeted delivery systems. For instance, conjugation with nanoparticles or antibody-drug conjugates (ADCs) has been proposed to enhance tissue specificity and reduce systemic toxicity. These innovative approaches highlight the compound's versatility and its growing importance in modern drug discovery pipelines.
In conclusion, 1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid represents a promising chemical entity with diverse therapeutic potential. Ongoing research efforts are focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring new therapeutic indications. As the field progresses, this compound is likely to play an increasingly prominent role in the development of next-generation pharmaceuticals. Future studies should prioritize comprehensive toxicological evaluations and the identification of synergistic drug combinations to maximize its clinical utility.
1497456-50-4 (1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid) 関連製品
- 2418695-76-6(1-(3-Ethynyl-5-iodo-2,4,6-trimethylphenyl)methanamine)
- 476642-69-0((2E)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide)
- 55286-05-0(2-chloro-7-methyl-7H-Purine)
- 2680725-04-4(2,2,6,6-Tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid)
- 1448027-06-2(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide)
- 1803584-93-1(N-(3-phenoxypropyl)oxan-4-amine hydrochloride)
- 1806723-93-2(4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid)
- 1369259-14-2(3-Chloro-1-piperidin-1-ylisoquinoline)
- 2228926-41-6(methyl 3-1-(2-aminoethyl)cyclopropylthiophene-2-carboxylate)
- 2228177-87-3(methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate)



